Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans
Description
Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane is a silyl ether derivative featuring a trans-configured cyclohexyl ring substituted with a bromomethyl group at the 4-position. The tert-butyldimethylsilyl (TBS) group is attached via an ether linkage to the cyclohexyl oxygen. The "Rac" designation indicates a racemic mixture, though the trans stereochemistry of the cyclohexyl substituents is explicitly defined.
Synthetic routes for analogous TBS-protected cyclohexyl derivatives typically involve silylation reactions under anhydrous conditions. For example, describes the synthesis of structurally related silanes using n-BuLi and TBSCl in THF under nitrogen, followed by purification via column chromatography .
Properties
Molecular Formula |
C13H27BrOSi |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
[4-(bromomethyl)cyclohexyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H27BrOSi/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h11-12H,6-10H2,1-5H3 |
InChI Key |
UVNGYVXHLCEVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans typically involves the reaction of a bromomethylcyclohexane derivative with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like methylene chloride to ensure the exclusion of moisture, which can interfere with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromomethyl and silyl reagents.
Chemical Reactions Analysis
Types of Reactions
Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group under suitable conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a cyclohexanone derivative.
Scientific Research Applications
Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex silicon-containing compounds.
Biology: The compound can be used to modify biomolecules, potentially altering their properties and interactions.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism by which Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans exerts its effects depends on the specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the silyl group can provide steric protection or influence the compound’s reactivity. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent Comparison of TBS-Protected Cyclohexyl Derivatives
Key Observations :
- The bromomethyl group in the target compound introduces reactivity distinct from electron-withdrawing groups like trifluoromethyl () or nitro (). For example, bromine facilitates nucleophilic substitution, whereas nitro groups enhance electrophilic aromatic substitution .
- Cyclohexenyl derivatives (e.g., ) exhibit conjugated double bonds, altering stability and reactivity compared to saturated trans-cyclohexyl systems .
Key Observations :
- Silyl ethers (e.g., target compound) are often synthesized under anhydrous, inert conditions (e.g., THF, Schlenk line) to prevent hydrolysis of the TBS group .
- Reductive amination () and transition-metal-catalyzed reactions () diverge significantly from silylation strategies, highlighting the versatility of TBS-protected intermediates in diverse synthetic pathways .
Spectral and Physical Properties
Table 3: Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
